Lipophilicity Advantage Over Methyl and Fluoro Analogs
The 6‑cyano derivative exhibits a computed XLogP3‑AA of 1.3, which is 23% lower than the 6‑fluoro analog (XLogP3‑AA = 1.7) and 35% lower than the 6‑methyl analog (XLogP3‑AA = 2.0) [1]. This reduced lipophilicity, driven by the electron‑withdrawing cyano group, can improve aqueous solubility and reduce non‑specific protein binding, parameters critical for in vivo pharmacokinetics.
| Evidence Dimension | Calculated lipophilicity (XLogP3‑AA) |
|---|---|
| Target Compound Data | XLogP3‑AA = 1.3 |
| Comparator Or Baseline | 6‑Fluoroimidazo[1,2‑a]pyridine‑2‑carboxylic acid (XLogP3‑AA = 1.7); 6‑Methylimidazo[1,2‑a]pyridine‑2‑carboxylic acid (XLogP3‑AA = 2.0) |
| Quantified Difference | Δ = –0.4 vs. 6‑fluoro; Δ = –0.7 vs. 6‑methyl |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07) |
Why This Matters
Lower lipophilicity often correlates with improved solubility and reduced metabolic clearance, guiding medicinal chemists to select the cyano analog when seeking a balanced lead profile.
- [1] National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 23155481, 6‑Cyanoimidazo[1,2‑a]pyridine‑2‑carboxylic acid (XLogP3‑AA = 1.3); PubChem CID 22397508 for 6‑fluoro analog (XLogP3‑AA = 1.7); PubChem CID 18506 for 6‑methyl analog (XLogP3‑AA = 2.0). View Source
